molecular formula C7H6BF3O3 B1499728 [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid CAS No. 958451-76-8

[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid

Cat. No.: B1499728
CAS No.: 958451-76-8
M. Wt: 205.93 g/mol
InChI Key: YGZOKFFRTBVKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is a boronic acid derivative characterized by the presence of difluoromethoxy and fluorophenyl groups. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle large volumes of reactants and to ensure consistent product quality. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions such as oxidation and substitution, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in the case of substitution reactions .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which enhance its reactivity and stability in various chemical reactions. This compound’s specific electronic and steric properties make it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-3-1-2-4(8(12)13)6(5)14-7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZOKFFRTBVKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669679
Record name [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-76-8
Record name [2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.